molecular formula C12H14N2O2 B13921801 2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one

2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one

Cat. No.: B13921801
M. Wt: 218.25 g/mol
InChI Key: CHQJGUBFHHPQEF-UHFFFAOYSA-N
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Description

2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a cyclopropane ring is fused to a pyrano[4,3-b]pyridine system. The presence of an amino group and two methyl groups adds to its chemical diversity and potential reactivity. Spirocyclic compounds like this one are of significant interest in medicinal chemistry due to their three-dimensional structure, which can enhance biological activity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a cyclopropane precursor in the presence of a catalyst can yield the desired spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by adjusting parameters such as temperature, pressure, and reaction time. The use of heterogeneous catalysts, which can be easily separated and reused, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted spirocyclic compounds. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can enhance binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2'-amino-7',7'-dimethylspiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one

InChI

InChI=1S/C12H14N2O2/c1-11(2)12(5-6-12)9-7(10(15)16-11)3-4-8(13)14-9/h3-4H,5-6H2,1-2H3,(H2,13,14)

InChI Key

CHQJGUBFHHPQEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC2)C3=C(C=CC(=N3)N)C(=O)O1)C

Origin of Product

United States

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